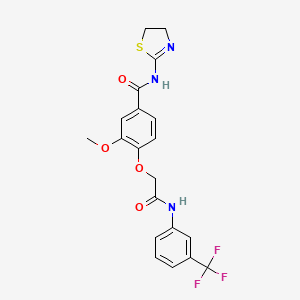
Furan-2-yl(1H-imidazol-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Furan-2-yl(1H-imidazol-1-yl)methanone is a heterocyclic compound that features both furan and imidazole rings These rings are known for their significant roles in various chemical and biological processes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Furan-2-yl(1H-imidazol-1-yl)methanone typically involves the reaction of furan-2-carboxylic acid with imidazole in the presence of a dehydrating agent. One common method includes the use of thionyl chloride to activate the carboxylic acid, followed by the addition of imidazole to form the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Solvent selection, temperature control, and reaction time are critical factors in scaling up the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: Reduction reactions can target the imidazole ring, potentially converting it to a more saturated form.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenating agents such as bromine or chlorine, often in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Saturated imidazole derivatives.
Substitution: Halogenated furan or imidazole derivatives.
Applications De Recherche Scientifique
Furan-2-yl(1H-imidazol-1-yl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of Furan-2-yl(1H-imidazol-1-yl)methanone involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, potentially inhibiting metalloenzymes. The furan ring may participate in π-π interactions with aromatic residues in proteins, affecting their function. These interactions can modulate biological pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Furan-2-carboxylic acid: Shares the furan ring but lacks the imidazole moiety.
1H-imidazole-4-carboxaldehyde: Contains the imidazole ring but lacks the furan moiety.
Benzimidazole: Similar in structure but with a fused benzene ring instead of furan.
Uniqueness: Furan-2-yl(1H-imidazol-1-yl)methanone is unique due to the combination of both furan and imidazole rings, which imparts distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound in various applications .
Propriétés
Formule moléculaire |
C8H6N2O2 |
|---|---|
Poids moléculaire |
162.15 g/mol |
Nom IUPAC |
furan-2-yl(imidazol-1-yl)methanone |
InChI |
InChI=1S/C8H6N2O2/c11-8(7-2-1-5-12-7)10-4-3-9-6-10/h1-6H |
Clé InChI |
ZUATYPNOHDZNBB-UHFFFAOYSA-N |
SMILES canonique |
C1=COC(=C1)C(=O)N2C=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




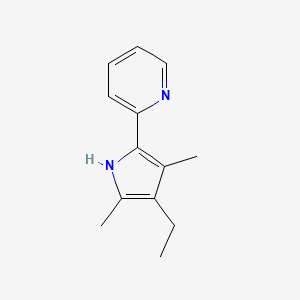
![2-Chlorobenzo[d]oxazole-7-carbaldehyde](/img/structure/B12866854.png)

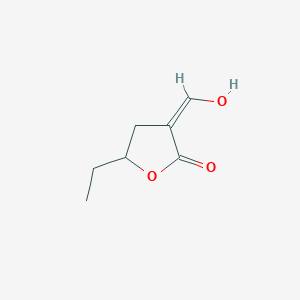
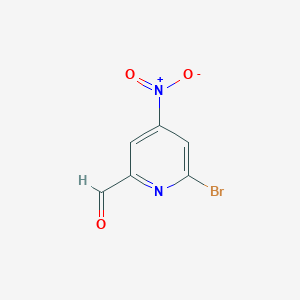
![2,4-Bis(difluoromethoxy)benzo[d]oxazole](/img/structure/B12866882.png)

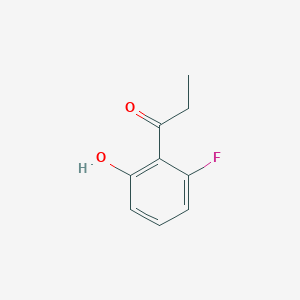
![(3S,3AS,6aR)-3a-methyl-3-phenylhexahydro-1H-cyclopenta[c]furan-1-one](/img/structure/B12866915.png)
